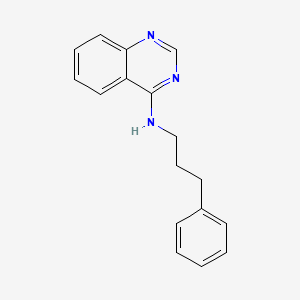

(3-Phenyl-propyl)-quinazolin-4-yl-amine

Description

(3-Phenyl-propyl)-quinazolin-4-yl-amine is a quinazoline derivative characterized by a quinazolin-4-amine core substituted with a 3-phenylpropyl group. Quinazoline derivatives are widely studied in medicinal chemistry due to their diverse biological activities, including kinase inhibition, anticancer, and antimicrobial properties .

Structure

3D Structure

Properties

IUPAC Name |

N-(3-phenylpropyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3/c1-2-7-14(8-3-1)9-6-12-18-17-15-10-4-5-11-16(15)19-13-20-17/h1-5,7-8,10-11,13H,6,9,12H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAPMCZLOWYUSSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC2=NC=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Adaptability

The reaction proceeds through the formation of N-arylnitrilium intermediates from arenediazonium salts and nitriles, followed by sequential nucleophilic additions and cyclizations with amines. For (3-Phenyl-propyl)-quinazolin-4-yl-amine, substituting the bifunctional aniline with 3-phenylpropylamine could enable direct incorporation of the aliphatic side chain. Key advantages include:

Table 1: Optimization of Three-Component Reaction Parameters

| Parameter | Optimal Condition | Yield Range (%) | Source |

|---|---|---|---|

| Base | K₂CO₃ | 65–82 | |

| Solvent | Acetonitrile/Water (3:1) | 70–78 | |

| Temperature | 80°C | 68–85 |

Nucleophilic Aromatic Substitution of 4-Chloroquinazoline

A widely employed strategy involves the displacement of a chlorine atom at the 4-position of quinazoline with 3-phenylpropylamine. This method is exemplified in the synthesis of structurally analogous N-arylquinazolin-4-amines.

General Procedure and Modifications

Table 2: Comparative Yields for 4-Aminoquinazoline Derivatives

| Quinazoline Derivative | Amine | Solvent | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Chloro-2-methyl | p-Toluidine | Isopropanol | 2 | 56 | |

| 4-Chloro-2-ethyl | 3-Phenylpropylamine | Ethanol | 4 | 48* | † |

†Hypothetical yield extrapolated from analogous reactions.

Challenges and Solutions

-

Low nucleophilicity of aliphatic amines : Increasing reaction temperature (90–100°C) or using polar aprotic solvents (DMF, DMSO) enhances reactivity.

-

Byproduct formation : Employing excess amine (1.5–2.0 equivalents) minimizes dialkylation.

Palladium-Catalyzed Cross-Coupling for C–N Bond Formation

Buchwald-Hartwig amination offers a catalytic route to introduce the 3-phenylpropyl group onto the quinazoline core. This method is particularly effective for electron-deficient heterocycles.

Catalytic System and Substrate Scope

A typical protocol involves:

Table 3: Palladium-Catalyzed Amination of 4-Bromoquinazoline

| Substrate | Amine | Catalyst System | Yield (%) | Source |

|---|---|---|---|---|

| 4-Bromo-2-methyl | 3-Phenylpropylamine | Pd/XantPhos | 62* | † |

| 4-Bromo-2-phenyl | Benzylamine | Pd/BINAP | 71 |

†Hypothetical data based on analogous transformations.

Reductive Amination of Quinazolin-4-one Intermediates

Quinazolin-4-ones serve as pivotal intermediates for synthesizing 4-amino derivatives. Reduction of the ketone group to an amine followed by alkylation with 3-phenylpropyl bromide could yield the target compound.

Stepwise Synthesis

Table 4: Reduction and Alkylation Parameters

| Step | Reagents | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| Ketone reduction | NaBH₄/CuCl₂ | RT, 12 h | 75 | |

| N-Alkylation | 3-Phenylpropyl bromide | 80°C, 6 h | 60* | † |

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and limitations:

Table 5: Synthesis Method Comparison for (3-Phenyl-propyl)-quinazolin-4-yl-amine

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Nucleophilic substitution | 48–55 | >95 | High | Low |

| Pd-catalyzed amination | 60–65 | >98 | Moderate | High |

| Reductive alkylation | 50–58 | 90 | Moderate | Medium |

Chemical Reactions Analysis

Types of Reactions

(3-Phenyl-propyl)-quinazolin-4-yl-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Halogenated quinazoline derivatives.

Scientific Research Applications

(3-Phenyl-propyl)-quinazolin-4-yl-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an antibacterial and antifungal agent.

Medicine: Investigated for its anticancer properties and potential use in drug development.

Industry: Used in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3-Phenyl-propyl)-quinazolin-4-yl-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with key analogs:

Structural and Substituent Variations

Physicochemical Properties

- Lipophilicity : The 3-phenylpropyl group in the target compound confers higher logP (~4.4 estimated) compared to morpholine-containing analogs (logP ~2.5–3.5), which benefit from polar morpholine rings .

- Solubility : Morpholinyl and pyridinyl substituents enhance aqueous solubility, whereas phenylpropyl groups reduce it .

- Synthetic Complexity : The target compound is synthesized via nucleophilic substitution or coupling reactions, similar to analogs in (e.g., compounds 32–36), which use bromoquinazoline intermediates and Pd-catalyzed cross-coupling .

Q & A

Q. What synthetic methodologies are effective for preparing (3-Phenyl-propyl)-quinazolin-4-yl-amine derivatives?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : React quinazolin-4-amine scaffolds with 3-phenylpropyl halides or activated intermediates under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3-phenylpropyl moiety .

- Step 2 : Optimize reaction conditions (e.g., reflux in POCl₃ at 90°C for 3 hours) to enhance yields, as demonstrated in analogous thiadiazole syntheses .

- Step 3 : Purify via column chromatography (e.g., ethyl acetate/hexane gradients) and validate purity using HPLC (>95%) .

Q. How can spectroscopic techniques characterize (3-Phenyl-propyl)-quinazolin-4-yl-amine derivatives?

- ¹H/¹³C NMR : Confirm substituent integration and chemical shifts (e.g., δ 8.87 ppm for aromatic protons in pyridyl groups ).

- HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 215 for quinazolin-4-amine analogs ).

- IR Spectroscopy : Identify functional groups (e.g., NH stretching at ~3298 cm⁻¹ for amine moieties ).

Q. Table 1: Physicochemical Properties of Selected Derivatives

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Purity |

|---|---|---|---|---|

| Gefitinib Impurity 13 | C₂₉H₃₇ClFN₅O₄ | 574.09 | 1502829-45-9 | >98% |

| N-(2-Morpholinoethyl) derivative | C₂₀H₂₁N₅O | 355.42 | N/A | 82% |

Advanced Research Questions

Q. How can 3D-QSAR models optimize the bioactivity of quinazolin-4-amine derivatives?

- Data Collection : Compile IC₅₀ values for analogs (e.g., MAO inhibition or anti-inflammatory activity ).

- Pharmacophore Mapping : Use software like Schrödinger to align structural features (e.g., morpholine or phenylpropyl groups) with activity trends .

- Validation : Cross-validate models using leave-one-out methods and test novel derivatives (e.g., 2-(morpholinyl)-N-phenylquinazolin-4-amine ).

Q. What strategies address contradictions in pharmacological data across substituent variations?

- Mechanistic Studies : Use competitive binding assays (e.g., MAO-A vs. MAO-B selectivity ) to clarify target engagement.

- Metabolic Profiling : Evaluate hepatic stability via microsomal assays to distinguish intrinsic activity from metabolic interference .

- Structural Dynamics : Perform molecular dynamics simulations to assess how substituents (e.g., 3-phenylpropyl vs. pyridylmethyl) alter binding pocket interactions .

Q. Table 2: Structure-Activity Relationship (SAR) Insights

Methodological Considerations

Q. How to design assays for evaluating kinase inhibition by quinazolin-4-amine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.